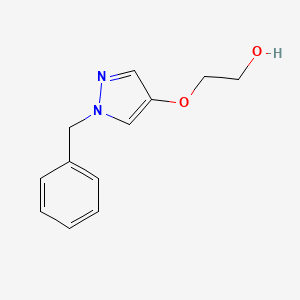
2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol
Vue d'ensemble
Description
2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol, also known as 2-benzylpyrazole-4-ethanol (2-BPE), is an organic compound used in various scientific research applications. It is a colorless liquid with a melting point of -44.5 °C and a boiling point of 145 °C. 2-BPE is a derivative of pyrazole, a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. 2-BPE has been studied extensively in the past and is used in a variety of scientific research applications.
Applications De Recherche Scientifique
Synthesis and Bioevaluation of Novel Pyrazole Derivatives
Pyrazoles, including compounds related to "2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol," have been synthesized using various methods and evaluated for their biological activities. A review by Sheetal et al. (2018) highlights the importance of pyrazole derivatives in pharmaceutical and agrochemical applications, emphasizing their synthesis under microwave conditions and their potential as antimicrobial, antifungal, and antioxidant agents (Sheetal et al., 2018).
Mechanistic Insights into β-O-4 Bond Cleavage
In the context of lignin model compounds, research by Yokoyama (2015) has shown the significance of the γ-hydroxymethyl group in the acidolysis mechanism of β-O-4-type lignin model compounds, which could provide insights into the chemical behavior of "2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol" derivatives (Yokoyama, 2015).
Potential Toxicity Mechanisms
The role of pyrazole derivatives in potentiating liver injury through the induction of CYP2E1, an enzyme that metabolizes various hepatotoxins, has been reviewed by Cederbaum (2012). This research may indirectly relate to "2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol" by highlighting the importance of understanding the metabolic pathways and potential toxicity mechanisms of pyrazole-based compounds (Cederbaum, 2012).
Carcinogenic Compounds in Alcoholic Beverages
A review by Pflaum et al. (2016) discusses the occurrence and toxicology of carcinogenic compounds in alcoholic beverages, including ethanol and its metabolite acetaldehyde. Although not directly related to "2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol," this research highlights the broader context of understanding the carcinogenic potential of compounds found in alcoholic beverages and could suggest avenues for assessing the safety of related pyrazole derivatives (Pflaum et al., 2016).
Selectivity of Cytochrome P450 Isoforms Inhibitors
The review by Khojasteh et al. (2011) on the selectivity of chemical inhibitors of cytochrome P450 isoforms, including those affecting CYP2E1, provides insights into the interaction of drugs and potential drug-drug interactions. This information is relevant for understanding how "2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol" derivatives might be metabolized and interact with other compounds (Khojasteh et al., 2011).
Propriétés
IUPAC Name |
2-(1-benzylpyrazol-4-yl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-6-7-16-12-8-13-14(10-12)9-11-4-2-1-3-5-11/h1-5,8,10,15H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECADCPBENTMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



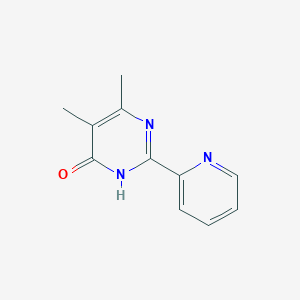
![1,3,2-Dioxaborolane, 2-[4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1449608.png)
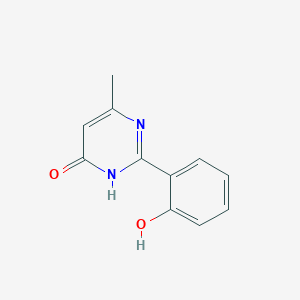
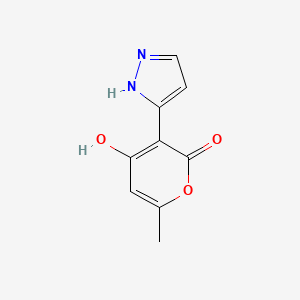
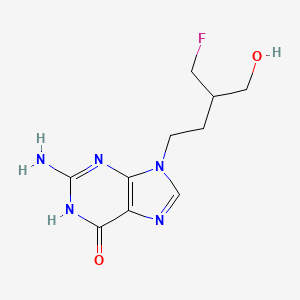
![3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449615.png)
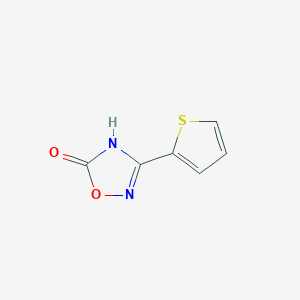
![1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449620.png)
![3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one](/img/structure/B1449621.png)
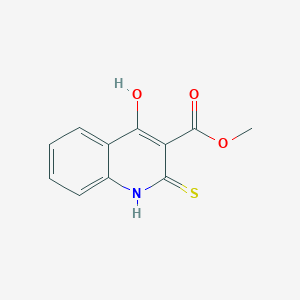

![[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1449624.png)
![6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449627.png)
